2-Hydroxyterephthalic acid

Übersicht

Beschreibung

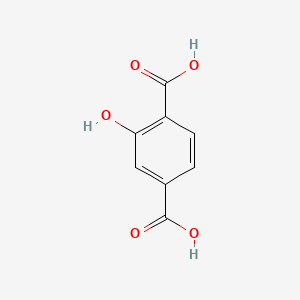

2-Hydroxyterephthalic acid: is an organic compound with the molecular formula C8H6O5. It is a derivative of terephthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a hydroxyl group. This compound is known for its applications in the synthesis of high-performance materials and as an intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Chemical Synthesis:

Kolbe-Schmitt Reaction: This method involves the carboxylation of 3-hydroxybenzoic acid in the presence of potassium carbonate and carbon dioxide at high temperatures (230-240°C) to produce 2-hydroxyterephthalic acid.

Catalytic Hydrolysis: 2-Bromoterephthalic acid is catalytically hydrolyzed using copper powder in an alkaline environment at 100°C to yield this compound.

-

Enzymatic Synthesis:

Industrial Production Methods: Currently, the production of this compound is primarily at the laboratory scale, with no significant industrial-scale production reported .

Analyse Chemischer Reaktionen

Radical-Mediated Formation

2-HTA serves as a fluorescent marker for ·OH detection:

-

Mechanism : Hydroxyl radical addition to terephthalate’s aromatic ring at the ortho-position relative to -COOH groups .

-

Fluorescence : λₑₓ = 315 nm, λₑₘ = 425 nm (linear response to ·OH concentration) .

Coordination Chemistry

2-HTA forms metal-organic frameworks (MOFs) and complexes:

-

With Zn(II) : [Zn(BDC-OH)(TED)₀.₅]·1.5DMF exhibits micropores (surface area: 1,200 m²/g) for gas adsorption .

-

With Cu(II) : Forms blue precipitates at pH <3.5 but remains soluble in neutral conditions .

| Metal Center | Ligand Ratio | Framework Type | Application |

|---|---|---|---|

| Zn(II) | 1:0.5 | Honeycomb | CO₂ storage |

| Fe(II) | 1:1 | Layered | Catalysis (Fenton reactions) |

Esterification

Reacts with methanol under acid catalysis:

pH-Dependent Behavior

-

Acidic Conditions : Protonation of -COOH groups (pKa₁ = 2.1, pKa₂ = 4.3) .

-

Alkaline Conditions : Deprotonation enhances solubility (up to 120 g/L at pH 12) .

Oxidative Degradation

Susceptible to ·OH attack, forming oxalic acid and CO₂ in advanced oxidation processes .

Metabolic Pathways

Engineered microbial strains convert glucose to 2-HTA via:

-

Shikimate pathway : Glucose → chorismic acid → 3-hydroxybenzoic acid .

-

Enzymatic carboxylation : CO₂ fixation by 2,3-DHBD_Ao (kₐₜ = 4.7 s⁻¹) .

Toxicity Profile

Wissenschaftliche Forschungsanwendungen

Polymer Science

Precursor for High-Performance Fibers

2-Hydroxyterephthalic acid serves as a monomer for the synthesis of high-performance hydroxyl-modified polybenzoxazole (PBO) fibers. These fibers exhibit exceptional mechanical properties and thermal stability, making them suitable for applications in aerospace and military industries. The production process involves the polymerization of 2-HTA, which results in ordered polymers with improved characteristics compared to traditional polyamide fibers.

Table: Properties of PBO Fibers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | Up to 3.5 GPa |

| Thermal Stability | Decomposes above 500°C |

| Moisture Absorption | Low (1-2%) |

| Chemical Resistance | Excellent |

Environmental Chemistry

Hydroxyl Radical Scavenging

In environmental chemistry, this compound is utilized as a scavenger for hydroxyl radicals. This property is crucial in studies involving oxidative stress and pollutant degradation. Research indicates that 2-HTA effectively reacts with hydroxyl radicals, thereby reducing their concentration and mitigating potential harmful effects on biological systems .

Quantification of Hydroxyl Radicals

Recent studies have employed 2-HTA to quantify plasma-generated hydroxyl radicals in solution. The fluorescence of the resulting product allows for the measurement of radical concentrations under varying pH conditions, providing insights into reaction kinetics and mechanisms .

Biotechnology

Biosynthesis Using Engineered Microorganisms

In biotechnology, engineered strains of Escherichia coli have been developed to produce this compound through metabolic pathways involving shikimic acid and chorismic acid. This biotechnological approach emphasizes sustainable production methods utilizing renewable resources like glucose, highlighting the potential for environmentally friendly synthesis processes.

Coordination Chemistry

Ligand Formation with Transition Metals

this compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have potential applications in catalysis and materials science, where they can enhance reaction efficiencies or contribute to novel material properties.

Case Study 1: Synthesis of PBO Fibers

A study demonstrated the successful synthesis of PBO fibers from this compound, showcasing mechanical testing results that indicated superior tensile strength compared to conventional fibers.

Case Study 2: Hydroxyl Radical Scavenging

Research focused on the effectiveness of 2-HTA as a hydroxyl radical scavenger revealed that its application significantly reduced oxidative damage in biological assays, suggesting its potential use in therapeutic contexts.

Wirkmechanismus

The mechanism of action of 2-hydroxyterephthalic acid involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group in the compound can participate in hydrogen bonding, which influences its reactivity and interactions with other molecules. This property is particularly useful in the synthesis of polymers and functional materials where hydrogen bonding plays a crucial role in determining the material properties .

Vergleich Mit ähnlichen Verbindungen

Terephthalic Acid: The parent compound without the hydroxyl group.

2,5-Dihydroxyterephthalic Acid: A derivative with two hydroxyl groups.

2-Aminoterephthalic Acid: A derivative with an amino group instead of a hydroxyl group.

Comparison:

Biologische Aktivität

2-Hydroxyterephthalic acid (2-HTA), a derivative of terephthalic acid, has garnered attention in various fields including biotechnology, polymer science, and environmental chemistry. Its unique chemical structure, featuring hydroxyl and carboxylic acid functional groups, contributes to its biological activity and applications.

Chemical Structure and Properties

2-HTA is characterized by its planar structure with a central benzene ring. It contains one hydroxyl group at the ortho position and two carboxylic acid groups at the para positions relative to each other. This arrangement is crucial for its reactivity and polymerization capabilities.

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 182.13 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |

| Solubility | Soluble in water and organic solvents |

1. Antioxidant Properties

2-HTA has demonstrated significant antioxidant activity, particularly as a scavenger for hydroxyl radicals. Studies indicate that it can effectively neutralize reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.

- Radical Scavenging Efficiency : Research shows that 2-HTA can scavenge hydroxyl radicals with a yield of approximately 31.5% under specific conditions, making it a valuable compound in mitigating oxidative damage in biological systems .

2. Polymerization and Material Science

2-HTA serves as a monomer for synthesizing high-performance polymers such as hydroxyl-modified polybenzoxazole (PBO) fibers. These fibers exhibit excellent mechanical properties, which are essential in applications ranging from aerospace to protective clothing.

- Polymerization Process : The polycondensation of 2-HTA typically requires high temperatures and specific catalysts to form ordered polymer structures.

3. Enzymatic Synthesis

Recent advancements have highlighted the potential for biosynthesizing 2-HTA using enzymatic processes. The Kolbe-Schmitt reaction has been explored as a method for producing 2-HTA from hydroxybenzoic acids through carboxylation, showcasing an environmentally friendly approach to synthesis .

Case Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of 2-HTA was evaluated using various assays to measure its effectiveness against hydroxyl radicals:

- Methodology : Hydroxyl radical generation was achieved using a Fenton reaction system.

- Results : The antioxidant activity was quantified using fluorescence spectroscopy, confirming the compound's ability to scavenge radicals effectively.

Case Study 2: Polymer Development

Another study focused on the development of PBO fibers from 2-HTA:

- Synthesis Conditions : The polymerization was conducted at elevated temperatures (around 200°C) with specific catalysts.

- Outcomes : The resulting fibers exhibited enhanced tensile strength and thermal stability compared to conventional fibers, indicating the potential for advanced material applications.

Eigenschaften

IUPAC Name |

2-hydroxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOWNLMZVKJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212983 | |

| Record name | 2-Hydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-94-2 | |

| Record name | 2-Hydroxyterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-hydroxyterephthalic acid?

A1: The molecular formula of this compound is C8H6O5, and its molecular weight is 182.13 g/mol.

Q2: How is this compound typically characterized spectroscopically?

A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) to identify and characterize HTA. [] FTIR helps identify functional groups present in the molecule, while MS provides information about the molecule's mass and fragmentation pattern.

Q3: Does the presence of a hydroxyl group affect the properties of terephthalic acid?

A3: Yes, the introduction of a hydroxyl group to terephthalic acid significantly alters its chemical behavior and coordination properties. This modification enables the formation of diverse metal-organic frameworks (MOFs) with unique structures and properties. [, , ]

Q4: What are the main applications of this compound in materials science?

A4: HTA serves as a key building block in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with various applications, including gas storage and separation. [, , ]

Q5: How does this compound contribute to the properties of the MOFs it forms?

A5: The presence of both carboxylic acid and hydroxyl groups in HTA allows it to act as a multidentate ligand, binding to metal ions in diverse ways. This versatility leads to the formation of MOFs with unique pore sizes, shapes, and surface functionalities. [, , ]

Q6: How does the charge state of this compound influence MOF formation?

A6: Research indicates that HTA can exist in different charge states within MOF structures, leading to intriguing structural diversity. For example, in CPM-76, both -3 and -2 charged forms of HTA are observed, bridging Zn-Mg bimetallic rods in a unique interconnection mode. []

Q7: What is the significance of this compound in the context of hydroxyl radical detection?

A7: HTA is a highly fluorescent product formed by the reaction of terephthalic acid (TA) with hydroxyl radicals (•OH). [, , , , , ] This reaction forms the basis of a sensitive method to detect and quantify •OH in various systems, including advanced oxidation processes for water treatment.

Q8: Are there limitations to using this compound for quantifying hydroxyl radicals?

A8: While HTA fluorescence is widely used for •OH quantification, recent research suggests that this method may overestimate •OH concentration in the presence of atomic oxygen, as atomic oxygen can also contribute to HTA formation. [] This finding highlights the importance of considering the potential interference of other reactive species when using HTA as a probe for •OH.

Q9: Can this compound itself be decomposed by reactive species?

A9: Yes, research has demonstrated that HTA can be decomposed by •OH radicals generated by plasma treatment. [, ] This decomposition should be considered when using HTA for •OH quantification, as it can lead to an underestimation of the actual •OH concentration.

Q10: How do researchers account for the decomposition of this compound during hydroxyl radical quantification?

A10: To improve the accuracy of •OH quantification, researchers have developed kinetic models that account for the decomposition of both TA and HTA by •OH radicals. [, ] These models utilize experimental data to determine key parameters, including reaction rate constants and the amount of •OH generated, allowing for a more precise estimation of •OH concentration.

Q11: Have computational methods been employed to study this compound and its derivatives?

A11: Yes, quantum chemical calculations have been used to investigate the electronic structure and properties of HTA and its metal complexes. [] These calculations provide insights into the electronic transitions responsible for the spectroscopic properties of these compounds and their potential applications in photocatalysis.

Q12: How does the structure of this compound affect its interaction with metal ions?

A12: The relative positions of the carboxyl and hydroxyl groups in HTA influence its coordination behavior with metal ions, leading to the formation of structurally diverse metal-organic frameworks. [, ] The presence of these functional groups, their charge states, and the overall geometry of the HTA molecule contribute to the distinct properties of the resulting MOF materials.

Q13: What analytical techniques are used to quantify this compound?

A13: Fluorescence spectroscopy is the primary technique used to quantify HTA. [, , , ] The high fluorescence quantum yield of HTA makes it a sensitive probe for detecting •OH radicals. High-performance liquid chromatography (HPLC) can also be coupled with fluorescence detection for more accurate quantification, especially in complex matrices. []

Q14: Are there any alternative methods for detecting hydroxyl radicals besides using this compound?

A14: Yes, electron paramagnetic resonance (EPR) spectroscopy coupled with spin trapping is another technique used to detect and quantify •OH radicals. [] This method relies on the trapping of short-lived radicals by a spin trap molecule to form a stable radical adduct that can be detected by EPR.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.